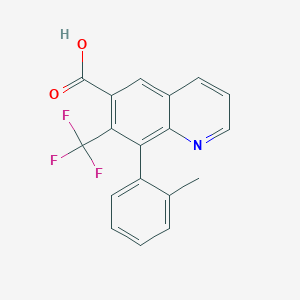
5-(2-Methylbutan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methylbutan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol is a complex organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylbutan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol typically involves the alkylation of benzoxazole derivatives. One common method is the selective C(2)H alkylation of benzoxazoles with tertiary alkyl chlorides and bromides under visible light-induced catalysis using a palladium complex . The reaction is carried out in N,N-dimethylacetamide with a tetraalkylammonium salt, which helps stabilize the palladium species.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process might include the use of advanced catalytic systems and optimized reaction parameters to achieve efficient synthesis on a large scale.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylbutan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
5-(2-Methylbutan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug development and biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-Methylbutan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-butene: An alkene hydrocarbon used as a free radical scavenger.
tert-Butylthiol: An organosulfur compound with similar alkyl groups.
Amorolfine: A morpholine antifungal drug with a similar structural motif.
Uniqueness
5-(2-Methylbutan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-ol is unique due to its specific benzoxazole ring structure combined with the 2-methylbutan-2-yl group. This combination imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
5-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazol-3-one |
InChI |
InChI=1S/C12H19NO2/c1-4-12(2,3)8-5-6-10-9(7-8)11(14)13-15-10/h8H,4-7H2,1-3H3,(H,13,14) |
InChI Key |
BESSJXUYQDBTOB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1CCC2=C(C1)C(=O)NO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3-Methylbenzenesulfonyl)-octahydropyrrolo[3,4-b]pyrrole](/img/structure/B13233679.png)
![5-[(2R,6S)-2,6-Dimethylpiperidin-1-yl]piperidine-3-carboxylic acid](/img/structure/B13233682.png)
![3-[(1H-Imidazol-4-yl)methyl]benzaldehyde](/img/structure/B13233685.png)
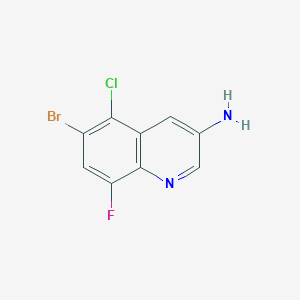
![2-Methyl-4-azatricyclo[5.2.1.0,2,6]decane](/img/structure/B13233690.png)
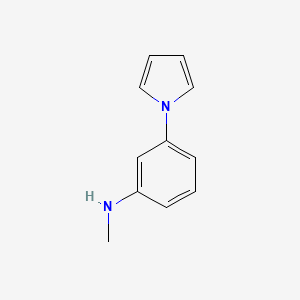
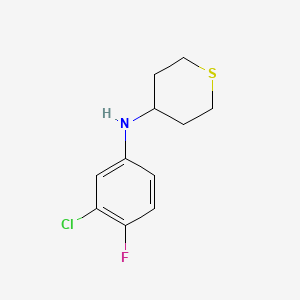
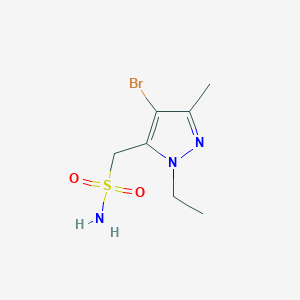
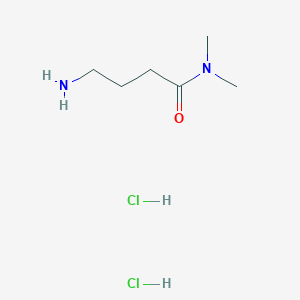
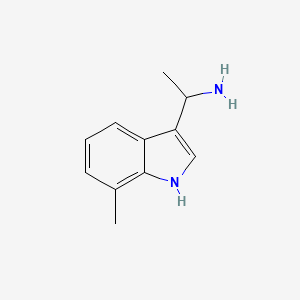
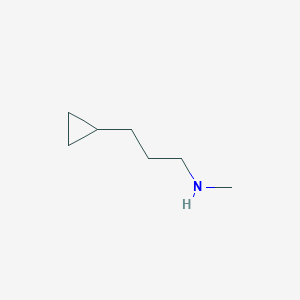
![2-(1-Chloro-2-methylpropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13233734.png)
